8Z,11Z,14Z,17Z-eicosatetraenoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8Z,11Z,14Z,17Z-eicosatetraenoic acid typically involves the use of eicosapentaenoic acid as a precursor. The process includes several steps of hydroxylation and oxidation to achieve the desired structure. For instance, 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid can be synthesized through the hydroxylation of eicosapentaenoic acid using cytochrome P450 enzymes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its rarity and the complexity of its synthesis. it is known that similar compounds are often produced through biotechnological processes involving microbial fermentation or enzymatic conversion of precursor fatty acids.
Chemical Reactions Analysis
Types of Reactions: 8Z,11Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which involves hydroxylation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include cytochrome P450 enzymes for hydroxylation and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from the reactions of this compound include hydroxylated derivatives such as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which has significant biological activity .
Scientific Research Applications
8Z,11Z,14Z,17Z-eicosatetraenoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its anti-inflammatory properties and its role in the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling . Additionally, it has been investigated for its potential in treating allergic conjunctivitis and other inflammatory conditions .
Mechanism of Action
The mechanism of action of 8Z,11Z,14Z,17Z-eicosatetraenoic acid involves its interaction with molecular targets such as transient receptor potential vanilloid 4 (TRPV4) channels. By inhibiting these channels, the compound can reduce intracellular calcium levels, thereby exerting anti-inflammatory effects . This mechanism is particularly relevant in the context of inflammatory bowel disease and other inflammatory conditions.
Comparison with Similar Compounds
8Z,11Z,14Z,17Z-eicosatetraenoic acid can be compared to other similar compounds such as 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) and methyl 8Z,11Z,14Z,17Z-eicosatetraenoate . While 5-oxo-ETE is a potent proinflammatory mediator, this compound is known for its anti-inflammatory properties. This contrast highlights the unique therapeutic potential of this compound in treating inflammatory diseases.
Similar Compounds
- 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)
- Methyl 8Z,11Z,14Z,17Z-eicosatetraenoate
- Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate
Properties
IUPAC Name |
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCSDADVLFHHO-LTKCOYKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920517 | |
Record name | Bishomostearidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24880-40-8, 2091-26-1 | |
Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bishomostearidonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bishomostearidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISHOMOSTEARIDONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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